6-bromo-3-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
6-bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the quinazolinone core, followed by the introduction of the bromo and sulfanylidene groups. The furan-2-carbonyl-piperazine moiety is then attached through a series of coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow chemistry could enhance the production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromo group can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
6-bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Pyrazine Derivatives: These compounds are also used in medicinal chemistry and have similar synthetic routes.
Uniqueness
What sets 6-bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H25BrN4O4S |
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Molecular Weight |
533.4 g/mol |
IUPAC Name |
6-bromo-3-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H25BrN4O4S/c24-16-7-8-18-17(15-16)21(30)28(23(33)25-18)9-3-1-2-6-20(29)26-10-12-27(13-11-26)22(31)19-5-4-14-32-19/h4-5,7-8,14-15H,1-3,6,9-13H2,(H,25,33) |
InChI Key |
HKPFKIOZWRUTSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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